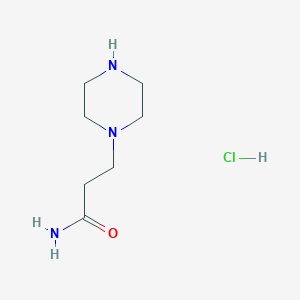
4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride
Overview
Description
4-(Aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride (AMMPH) is a synthetic compound that is widely used in laboratory experiments, due to its wide range of biochemical and physiological effects. AMMPH has a variety of applications in scientific research, and is used in both in vitro and in vivo studies.
Scientific Research Applications
Novel Synthetic Approaches
The synthesis of 4-aminophthalazin-1(2H)-ones (APOs), a category that includes compounds similar to 4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride, has been a focus of research due to their biological activities. A study by Vlaar et al. (2013) introduced a palladium-catalyzed cross-coupling method with isocyanide insertion for synthesizing diversely substituted APOs, presenting a significant advancement over traditional methods by allowing for more regioselective introduction of substituents. This approach opens up possibilities for creating novel compounds with potential biological applications Vlaar et al., 2013.
Agricultural Applications
Li et al. (2006) explored the design and synthesis of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase (AHAS) inhibitors, highlighting their potential use as herbicidal agents. The synthesized compounds exhibited broad-spectrum and high herbicidal activities against various weeds, showcasing the agricultural applications of phthalazin-1(2H)-one derivatives Li et al., 2006.
Antimicrobial and Antifungal Applications
El-Wahab et al. (2011) reported the synthesis of 4-benzylphthalazin-1-ylamino derivatives, investigating their antimicrobial activities. Some compounds exhibited promising effects against Gram-positive and Gram-negative bacteria and fungi, indicating their potential as antimicrobial agents El-Wahab et al., 2011. Similarly, Derita et al. (2013) synthesized polysubstituted phthalazinone derivatives and tested them against pathogenic yeasts and filamentous fungi. One compound showed remarkable antifungal activity, suggesting the therapeutic potential of phthalazin-1(2H)-one derivatives in treating fungal infections Derita et al., 2013.
properties
IUPAC Name |
4-(aminomethyl)-2-methylphthalazin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-13-10(14)8-5-3-2-4-7(8)9(6-11)12-13;/h2-5H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHYOQLZHHWWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride | |
CAS RN |
49837-96-9 | |
| Record name | 1(2H)-Phthalazinone, 4-(aminomethyl)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49837-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1379696.png)

![methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1379699.png)

![1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B1379702.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1379704.png)

![Bicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B1379710.png)



![1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379715.png)